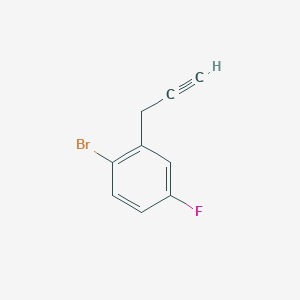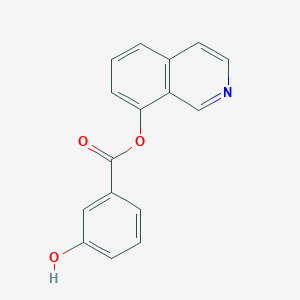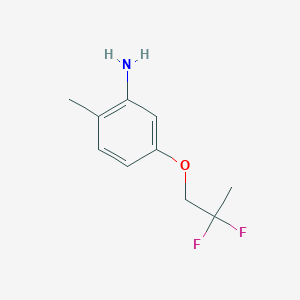
5-(2,2-Difluoropropoxy)-2-methylphenylamine
Descripción general
Descripción
5-(2,2-Difluoropropoxy)-2-methylphenylamine (DFPMA) is an organic compound with the molecular formula C9H12F2NO. It is an aromatic amine that has been studied for its potential use in scientific research applications. This compound has been found to be a useful tool in the synthesis of other compounds, as well as having potential applications in drug development. In
Aplicaciones Científicas De Investigación
1. DNA Methylation and Demethylation Studies
5-(2,2-Difluoropropoxy)-2-methylphenylamine and its derivatives may play a role in studying DNA methylation and demethylation processes. Recent advances in understanding the TET-mediated active DNA demethylation mechanism involve the oxidation of 5-methylcytosine (5mC) to form derivatives like 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This pathway is crucial for gene activity regulation during differentiation and development, as highlighted by the transient accumulation of 5caC during lineage specification of neural stem cells. The role of TDG-dependent demethylation in differentiation and development, as well as its potential contribution to epigenetic reprogramming, is a subject of current research interest (Wu & Zhang, 2017), (Wheldon et al., 2014).
2. Luminescent Materials for Industrial Applications
Compounds structurally related to 5-(2,2-Difluoropropoxy)-2-methylphenylamine, such as 5,6-DTFI europium(III) complexes, exhibit strong luminescence properties. These properties are particularly enhanced when the complexes are doped into poly(methyl methacrylate) (PMMA) films, suggesting potential applications in the development of luminescent materials for various industrial applications (Li et al., 2013).
3. Fluorinated Polyimides for Advanced Materials
The presence of difluoropropoxy and methylphenylamine groups in the molecular structure can significantly affect the properties of advanced materials like fluorinated polyimides. These materials, due to the presence of trifluoromethyl groups and other fluorinated segments, demonstrate enhanced optical transparency, solubility, and lower dielectric constants, making them suitable for applications in electronics and other high-performance material sciences (Chen et al., 2020).
4. Cancer Research and Treatment
Fluorinated derivatives of 5-(2,2-Difluoropropoxy)-2-methylphenylamine, such as fluoropyrimidines, are extensively used in cancer treatment. Developments in fluorine chemistry have contributed to the more precise use of these compounds, and their roles in inhibiting vital cellular processes in cancer cells are continually being explored. Understanding the biochemical pathways and molecular interactions of these compounds enhances the efficacy of cancer treatment regimens (Gmeiner, 2020).
Propiedades
IUPAC Name |
5-(2,2-difluoropropoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7-3-4-8(5-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUFBGJFMKELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoropropoxy)-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





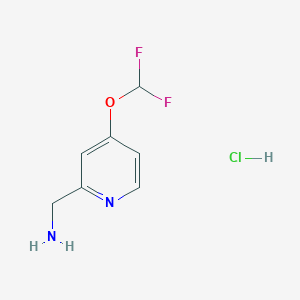
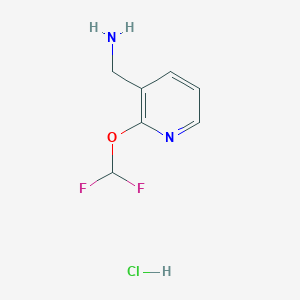

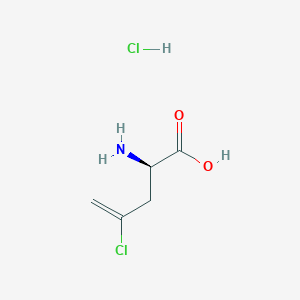
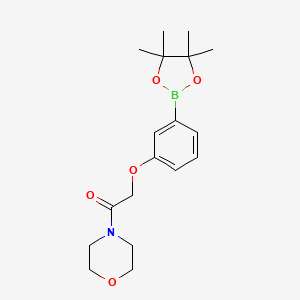
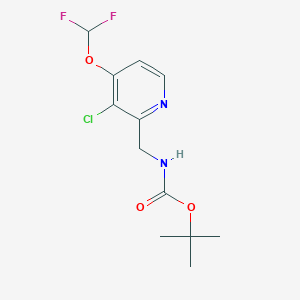
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)
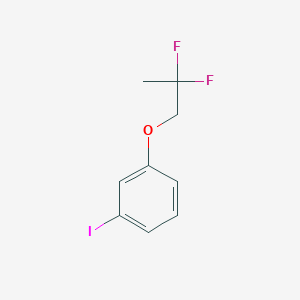
![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)
